ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate and related compounds typically involves multi-step chemical reactions, starting from basic benzothiazole units or their derivatives. One example includes the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate, which involves reactions with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using various spectroscopic techniques, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory calculations, complement these experimental techniques, offering insights into vibrational frequencies, geometric parameters, and molecular orbitals (İ. Koca et al., 2014).
Chemical Reactions and Properties
Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, leading to a range of heterocyclic systems. These reactions often involve intermediates that can further react to form novel compounds with potential biological activities. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives exemplifies this, where interactions with different reagents produce compounds with confirmed structures based on spectroscopic data (H. M. Mohamed, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in various conditions. These properties are typically determined through experimental methods and can be influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules (e.g., DNA), are crucial for the compound's applications in chemical synthesis and potential biomedical uses. Studies on related compounds, such as the interaction mechanism of a thiadiazole derivative with calf thymus DNA, illustrate the importance of understanding these properties for developing pharmaceuticals and studying their mode of action (S. Karthikeyan et al., 2018).
Scientific Research Applications
Antileukemic Activity
Compounds structurally related to ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate, such as ureidothiazole and ureidothiadiazole derivatives, have been prepared and evaluated for their antileukemic activity. A study highlighted that active compounds in this series feature either an "isothioureido" [N-C(S-)=N-] or an "isothiosemicarbazono" [N-C(S-)=N-N=] structural unit, demonstrating their potential in leukemia treatment (Zee-Cheng & Cheng, 1979).
Synthesis and Characterization for Antimicrobial Activity
Another research application involves the synthesis and characterization of new quinazolines as potential antimicrobial agents. For instance, compounds derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antibacterial and antifungal activities, indicating the broad potential of these compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Binding Studies with Human Serum Albumin
The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have also been a focus of scientific research. These studies are essential for understanding the pharmacokinetic mechanisms of drugs, including those related to ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate derivatives. The interaction between thiadiazole derivatives and HSA provides insights into the drug's bioavailability and distribution (Karthikeyan et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These studies are pivotal for the development of new materials with enhanced corrosion resistance, with applications in various industrial sectors. The research demonstrates that benzothiazole derivatives offer significant protection and can be adsorbed onto surfaces through physical and chemical means, providing a foundation for creating more durable materials (Hu et al., 2016).
properties
IUPAC Name |
ethyl 4-[[2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(26)13-4-6-14(7-5-13)22-18(25)11-28-20-23-16-9-8-15(21-12(2)24)10-17(16)29-20/h4-10H,3,11H2,1-2H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVZDNUFRCSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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